molecular formula C24H26ClNO3 B1385648 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline CAS No. 1040685-95-7

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

Cat. No.: B1385648
CAS No.: 1040685-95-7
M. Wt: 411.9 g/mol
InChI Key: BNJLDFATUWUEMA-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline is a chemical compound with the molecular formula C24H26ClNO3 and a molecular weight of 411.92 . It is used for proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 411.92 , and it is recommended to be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Applications : One study focused on the synthesis of similar compounds like 2-Chloro-4-aminophenol from 3,4-dichloronitrobenzene, demonstrating the process of high-pressure hydrolysis and reduction, which might be relevant to synthesizing N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline. This method was noted for its high yield and minimal environmental impact (Wen Zi-qiang, 2007).

  • Structural and Vibrational Analysis : Infrared spectroscopic studies and theoretical calculations were performed on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insight into the vibrational, geometrical, and electronic properties of these compounds, which are structurally similar to the chemical (Mirta Finazzi et al., 2003).

  • Photometric Applications : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, closely related to this compound, have been synthesized for use as water-soluble hydrogen donors in photometric determination of hydrogen peroxide. This implies potential applications in analytical chemistry and environmental testing (Katsumi Tamaoku et al., 1982).

Potential Biological Applications

  • Biotransformation Studies : A study identified various modified anilines in ethyl acetate extract from hydrolysed urine of rats, which had been injected with a carcinogenic compound. This research suggests the potential of similar anilines, like this compound, in studying biotransformation processes, which can be crucial in pharmacology and toxicology (G. Kolar & J. Schlesiger, 1975).

  • Antibacterial and Enzyme Inhibition Studies : Azomethine compounds, structurally similar to this compound, have shown biological activities. Specific derivatives were synthesized and evaluated for antibacterial and anti-enzymatic activities, indicating potential applications in medical research and drug development (Aziz‐ur‐Rehman et al., 2014).

Potential Industrial Applications

  • Polymer Synthesis : A novel monomer closely related to this compound was synthesized and used in the electrochemical synthesis of a polymer. This polymer demonstrated potential as a counter electrode in dye-sensitized solar cells, indicating the scope of such compounds in material science and renewable energy applications (Leyla Shahhosseini et al., 2016).

Future Directions

The future directions or potential applications for N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline are not specified in the search results. As it is used in proteomics research , it may have potential for further applications in this field.

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO3/c1-18-15-23(16-19(2)24(18)25)27-12-11-26-20-7-6-10-22(17-20)29-14-13-28-21-8-4-3-5-9-21/h3-10,15-17,26H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJLDFATUWUEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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